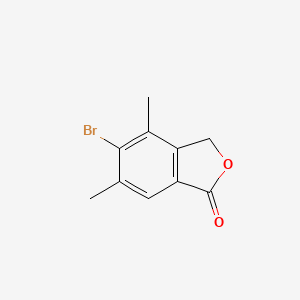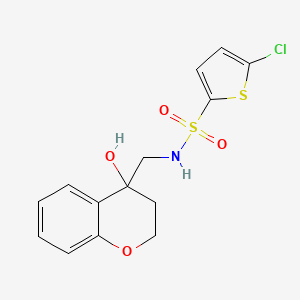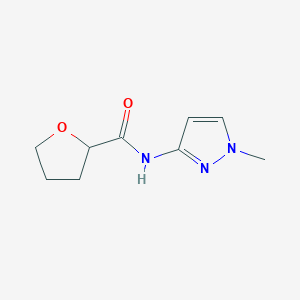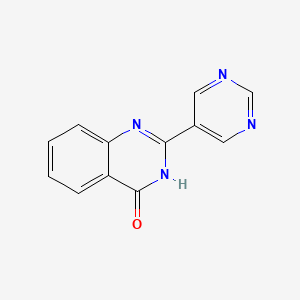
5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one
Descripción general
Descripción
5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromocamphor and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Benzofurans : A study demonstrated the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, highlighting the potential use of 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one as an intermediate in the synthesis of complex organic compounds, including pharmaceuticals like benzbromarone and amiodarone (Huang et al., 2019).
- Photostimulated Reactions : Research on photostimulated reactions of aryl and alkyl chlorides and bromides with reduced ethyl benzoate led to high yields of reduced products, showcasing a method for synthesizing reduced benzofuran derivatives, which could have applications in material science and organic chemistry (Vaillard et al., 2004).
Biological and Pharmaceutical Research
- Antimicrobial and Pharmacological Activities : Novel benzofuran analogues synthesized from 5-bromosalicylaldehyde were screened for antimicrobial and pharmacological activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2008).
Material Science and Nanotechnology
- 2D Self-Assembled Nanostructures : A study on the design of bifunctional molecules for inducing 2D self-assembled nanostructures via halogen and hydrogen bonds at the liquid-solid interface revealed insights into the molecular interactions and assembly processes that could be relevant for nanotechnology applications (Wu et al., 2017).
Spectroscopy and Computational Studies
- Spectroscopic Characterization : The spectroscopic characterization of 5-bromo-benzofuran-3-yl-acetic acid hydrazide, a related compound, through experimental and computational studies, provided insights into the molecular structure and properties, which are essential for the development of new chemical entities (Khemalapure et al., 2019).
Propiedades
IUPAC Name |
5-bromo-4,6-dimethyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-5-3-7-8(4-13-10(7)12)6(2)9(5)11/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPQRIYJGSURJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(COC2=O)C(=C1Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride](/img/structure/B2886122.png)
![1-butyl-5-(4-fluorophenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2886123.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2886127.png)


![Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate](/img/structure/B2886131.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886132.png)


![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)
![Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate](/img/structure/B2886140.png)